4-Bromo-4',4''-Dimethoxytrityl Alcohol
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H19BrO3 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(4-bromophenyl)-bis(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C21H19BrO3/c1-24-19-11-5-16(6-12-19)21(23,15-3-9-18(22)10-4-15)17-7-13-20(25-2)14-8-17/h3-14,23H,1-2H3 |
InChI Key |
PVJDZVSDVYAPPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 4 ,4 Dimethoxytrityl Alcohol
Established Synthetic Routes to 4-Bromo-4',4''-Dimethoxytrityl Alcohol
The traditional and most established methods for synthesizing unsymmetrical trityl alcohols rely on the principles of Grignard reactions, a powerful tool for carbon-carbon bond formation. organic-chemistry.orglibretexts.org These routes are characterized by their reliability and straightforward execution, involving the nucleophilic addition of an organometallic species to a carbonyl compound.
The synthesis begins with the preparation of key precursors derived from readily available halogenated aromatic compounds. The two primary building blocks required for the assembly of the 4-Bromo-4',4''-Dimethoxytrityl scaffold are a 4-bromophenyl organometallic reagent and 4,4'-dimethoxybenzophenone (B177193).
The organometallic reagent, typically a Grignard reagent, is prepared from a dihalogenated benzene. A common precursor is 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene (B42075). The higher reactivity of the carbon-iodine bond or the selective formation of the mono-Grignard reagent from 1,4-dibromobenzene allows for the generation of 4-bromophenylmagnesium halide. researchgate.net This reagent serves as a potent carbanion nucleophile.
The electrophilic partner in this reaction is 4,4'-dimethoxybenzophenone. This ketone is itself synthesized through established methods such as the Friedel-Crafts acylation of anisole (B1667542) with 4-methoxybenzoyl chloride or via oxidation of the corresponding secondary alcohol.
Table 1: Key Precursors for Grignard-based Synthesis
| Precursor Role | Chemical Compound | Starting Material Example |
|---|---|---|
| Nucleophile Source | 4-Bromophenylmagnesium Bromide | 1,4-Dibromobenzene |
The core synthetic sequence involves the nucleophilic addition of the pre-formed 4-bromophenylmagnesium halide to the carbonyl carbon of 4,4'-dimethoxybenzophenone. libretexts.orgresearchgate.net This reaction creates the central quaternary carbon and forms a magnesium alkoxide intermediate.
The typical reaction steps are as follows:
Grignard Reagent Formation: Magnesium metal is activated, typically with a crystal of iodine, in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). The halogenated precursor, such as 1,4-dibromobenzene, is added slowly to form the Grignard reagent, (4-bromophenyl)magnesium bromide.
Nucleophilic Addition: A solution of 4,4'-dimethoxybenzophenone in the same anhydrous solvent is added to the Grignard reagent, usually at a reduced temperature to control the exothermic reaction. aroonchande.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.com
Hydrolysis (Workup): After the reaction is complete, the resulting magnesium alkoxide salt is hydrolyzed by the addition of a weak acid, such as an aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. masterorganicchemistry.com This protonation step yields the final tertiary alcohol product, this compound, which can then be purified by crystallization or column chromatography.
Exploration of Novel and Efficient Synthetic Approaches
While the Grignard route is robust, research continues to explore more efficient, selective, and environmentally benign synthetic methodologies. These efforts are focused on improving reaction yields, simplifying purification processes, and adhering to the principles of green chemistry.
Modern organic synthesis increasingly employs catalytic methods to improve efficiency. For the synthesis of tertiary carbinols like this compound, several catalytic strategies could be envisioned to enhance the traditional Grignard approach or provide alternative pathways.
Lewis Acid Catalysis: The use of Lewis acid catalysts, such as zinc(II) or cerium(III) salts, in conjunction with Grignard reagents can enhance the electrophilicity of the ketone carbonyl group, potentially leading to faster reactions and higher yields. organic-chemistry.org Some reports have explored imidazolium-based ionic liquids which act as recyclable Lewis acid catalysts for tritylation reactions, a related transformation. nih.govresearchgate.net
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral tertiary alcohols. nih.govresearchgate.net While the target molecule is achiral, the principles of using bifunctional organocatalysts to activate both the nucleophile and electrophile could be adapted to improve reaction efficiency and minimize side reactions, such as enolization or reduction, that can occur with sterically hindered ketones. organic-chemistry.orgresearchgate.net
Triarylmethyl Carbocation Catalysis: The trityl cation itself is a potent catalyst for various organic reactions. acs.org While not directly applicable to its own synthesis via a Grignard pathway, understanding the catalytic nature of the trityl scaffold highlights the importance of controlling reaction conditions to prevent undesired side reactions catalyzed by the product or intermediates.
Table 2: Potential Catalytic Enhancements
| Catalytic Strategy | Potential Catalyst | Anticipated Benefit |
|---|---|---|
| Lewis Acid Addition | ZnCl₂, CeCl₃ | Increased reaction rate, improved yield |
| Organocatalysis | Bifunctional Thioureas | Enhanced selectivity, reduced side products |
Applying green chemistry principles to the synthesis of fine chemicals is a major goal in modern chemical production. mdpi.comnih.gov For the synthesis of this compound, several aspects of the traditional Grignard synthesis can be improved. rasayanjournal.co.in
Alternative Solvents: Traditional Grignard reactions use volatile and flammable ethers. Research into greener solvents explores alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has better properties for industrial-scale processes. Solvent-free, or neat, reaction conditions using mechanochemical methods like ball milling are also being investigated for organometallic reactions. nih.gov
Waste Reduction: Minimizing aqueous workup and extraction steps by using solid-supported reagents or developing catalytic systems that allow for easy product isolation can significantly reduce solvent waste and simplify purification.
Chemical Derivatization of the Bromine Moiety on the Trityl Scaffold
The bromine atom on one of the phenyl rings of this compound is not merely a structural feature but a versatile functional handle for subsequent chemical modifications. This allows the trityl scaffold to be used as a building block for more complex molecules through various cross-coupling reactions.
The primary method for derivatization is palladium-catalyzed cross-coupling. researchgate.net The carbon-bromine bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon or carbon-heteroatom bonds.
Common derivatization reactions include:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, linking the trityl scaffold to another aromatic or vinylic system. researchgate.netmdpi.com
Heck Coupling: Reaction with an alkene to introduce an alkenyl substituent.
Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C-C bond with the alkyne.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond, creating an arylamine derivative.
Stille Coupling: Reaction with an organostannane reagent to form a new C-C bond.
These derivatization techniques transform the 4-Bromo-4',4''-Dimethoxytrityl scaffold into a platform for constructing a wide array of functionalized molecules for applications in materials science, medicinal chemistry, and diagnostics.
Table 3: Derivatization Reactions of the Bromine Moiety
| Reaction Name | Coupling Partner | Bond Formed | Resulting Functional Group |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Biaryl or Aryl-alkene |
| Sonogashira | R-C≡CH | C-C | Aryl-alkyne |
| Buchwald-Hartwig | R₂NH | C-N | Aryl-amine |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the aryl bromide in this compound serves as an excellent electrophilic partner for such transformations. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent examples.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide, catalyzed by a palladium(0) complex. rsc.orgnih.gov This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids. nih.govkochi-tech.ac.jp
For this compound, a Suzuki coupling would involve the reaction of the aryl bromide with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. kochi-tech.ac.jp A variety of palladium catalysts, often supported by phosphine (B1218219) ligands, are effective for this transformation. nih.gov
While specific literature on the Suzuki coupling of this compound is not prevalent, the reaction is widely applied to other aryl bromides. The conditions are generally transferable. For instance, the coupling of various aryl bromides with arylboronic acids is often achieved using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as SPhos, under basic conditions provided by K₂CO₃, K₃PO₄, or Cs₂CO₃. nih.govresearchgate.net
| Catalyst System | Ligand | Base | Solvent | Typical Substrates | Ref. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Aryl bromides, Arylboronic acids | nih.gov |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | Heteroaryl bromides, Phenylboronic acid | nih.gov |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/Water | 4-Bromotoluene, Phenylboronic acid | nih.gov |
This table presents representative conditions for Suzuki-Miyaura reactions applicable to aryl bromides.
Sonogashira Coupling
The Sonogashira coupling is another cornerstone of palladium catalysis, used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base, such as triethylamine (B128534) or diisopropylamine. wikipedia.orgorganic-chemistry.org
This methodology could be used to install an alkynyl functional group onto the this compound scaffold. The reactivity order for halides in Sonogashira coupling is I > Br > Cl, making the bromo-substituted compound a suitable substrate. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org The reaction proceeds under mild conditions and tolerates many functional groups, making it a valuable tool in the synthesis of complex molecules. wikipedia.org The resulting alkynyl-functionalized dimethoxytrityl compounds could serve as precursors for more complex structures through subsequent reactions of the alkyne.
| Catalyst System | Co-catalyst | Base | Solvent | Typical Substrates | Ref. |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-Bromo-6H-1,2-oxazines, Terminal alkynes | researchgate.net |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Aryl iodides, Terminal alkynes | wikipedia.org |
| Pd₂(dba)₃ / Ligand | None (Cu-free) | Cs₂CO₃ | Dioxane | Aryl bromides, Terminal alkynes | libretexts.org |
This table presents representative conditions for Sonogashira coupling reactions applicable to aryl bromides.
Radical Functionalization Strategies
Radical reactions offer an alternative approach to functionalizing aryl halides, proceeding through mechanisms distinct from polar, ionic pathways. These reactions typically involve the generation of a free radical intermediate.
One common strategy involves the use of tributyltin hydride (Bu₃SnH) for the reductive dehalogenation of aryl halides, a process that proceeds via a radical chain mechanism. libretexts.org While this would remove the versatile bromine handle, related radical reactions can be used to form new C-C bonds. For example, a carbon-centered radical generated from the aryl bromide could, in principle, add to an alkene or alkyne. libretexts.org
Another approach involves benzylic bromination using reagents like N-bromosuccinimide (NBS), which selectively installs a bromine atom at the carbon adjacent to an aromatic ring. youtube.com While the target molecule is already brominated on the aromatic ring, this type of radical chemistry highlights the potential for functionalization at the benzylic carbon of the trityl group itself under different conditions, though this falls outside the scope of modifying the existing C-Br bond. Radical reactions involving the C-Br bond on the aromatic ring of this compound could potentially be initiated photochemically or with a radical initiator, leading to substitution or addition products, but this remains a less explored area for this specific class of compounds. ucr.edu
Advanced Methodologies for Purity Assessment and Structural Elucidation in Synthesis
The synthesis of this compound and its derivatives requires robust analytical methods to confirm the structure and assess purity. Beyond routine techniques like thin-layer chromatography (TLC) and 1D NMR, several advanced methodologies are crucial for unambiguous characterization.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the target molecule by providing a highly accurate mass-to-charge ratio. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, providing valuable structural information based on the fragmentation pattern. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for identifying and quantifying the target compound and any impurities, such as residual starting materials or byproducts like 4,4'-Dimethoxytrityl alcohol (DMT-OH), even at trace levels. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
While 1D ¹H and ¹³C NMR are standard, the complex, sterically crowded structure of trityl derivatives often necessitates more advanced NMR techniques for complete structural assignment. researchgate.net
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. numberanalytics.comipb.pt
COSY helps establish proton-proton coupling networks within each aromatic ring.
HSQC correlates directly bonded proton and carbon atoms.
HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and connecting the different phenyl rings to the central carbinol carbon. ipb.pt
Multinuclear NMR: If the bromine atom is replaced with other heteroatoms (e.g., fluorine or phosphorus) via the synthetic methods described above, ¹⁹F or ³¹P NMR would be essential for characterizing the resulting products. mdpi.com
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural elucidation. nih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, confirming connectivity, conformation, and stereochemistry. For complex molecules like substituted trityl alcohols, X-ray crystallography can reveal subtle structural details, such as bond angles and the propeller-like conformation of the three phenyl rings, which are difficult to ascertain by spectroscopic methods alone. nih.govresearchgate.net Obtaining a single crystal of suitable quality is often the primary challenge for this technique. mdpi.com
Mechanistic and Kinetic Studies of 4 Bromo 4 ,4 Dimethoxytrityl Alcohol As a Protecting Group
Formation Mechanisms of 4-Bromo-4',4''-Dimethoxytrityl Ethers
The formation of a 4-Bromo-4',4''-dimethoxytrityl ether involves the reaction of the corresponding trityl chloride with an alcohol. This reaction proceeds via a nucleophilic substitution mechanism, the nature of which is dictated by the high stability of the tertiary carbocation intermediate.
The reaction is typically classified as an SN1 mechanism. total-synthesis.com The process begins with the dissociation of 4-Bromo-4',4''-dimethoxytrityl chloride, often facilitated by a non-nucleophilic base like pyridine, to form a highly stable 4-Bromo-4',4''-dimethoxytrityl carbocation. This carbocation is stabilized by the delocalization of the positive charge across the three aromatic rings. The alcohol's hydroxyl group then acts as a nucleophile, attacking the carbocation to form a protonated ether, which is subsequently deprotonated by the base to yield the final protected ether and a salt byproduct.
The significant steric bulk of the trityl family of protecting groups, including the 4-Bromo-4',4''-dimethoxytrityl group, is a defining feature that governs their regioselectivity. In molecules with multiple hydroxyl groups, such as carbohydrates or polyols, the Br-DMTr group demonstrates a strong preference for protecting sterically less hindered primary hydroxyls over more hindered secondary or tertiary ones. nih.gov
Table 1: Regioselectivity of Bulky Protecting Groups on Poly-hydroxyl Substrates
| Substrate Type | Hydroxyl Group Type | Relative Reactivity with Bulky Trityl Groups | Typical Outcome |
|---|---|---|---|
| Carbohydrate (e.g., Glucose) | Primary (C-6 OH) | High | Selective protection |
| Carbohydrate (e.g., Glucose) | Secondary (C-2, C-3, C-4 OH) | Low | Remains unprotected |
| 1,2-Propanediol | Primary | High | Major product is protected at the primary position |
| 1,2-Propanediol | Secondary | Low | Minor product |
Conversely, the bromine atom in the 4-Bromo-4',4''-dimethoxytrityl group acts as an electron-withdrawing group through its inductive effect. This effect destabilizes the carbocation intermediate, making it higher in energy and more difficult to form. rsc.orgmdpi.com Consequently, the rate of formation of the 4-Bromo-DMTr ether is expected to be slower than that of the corresponding DMTr ether under identical conditions. This reduced reactivity can be advantageous in certain synthetic contexts where a less reactive protecting group is desired to avoid side reactions.
Table 2: Electronic Effects of Substituents on Trityl Cation Stability and Formation Rate
| Substituent (at para position) | Electronic Effect | Influence on Carbocation Stability | Predicted Relative Rate of Tritylation |
|---|---|---|---|
| -OCH₃ | Strongly Electron-Donating (Resonance) | Increased | Fastest |
| -H | Neutral (Reference) | Baseline | Intermediate |
| -Br | Electron-Withdrawing (Inductive) | Decreased | Slowest |
Acid-Catalyzed Detritylation Processes of 4-Bromo-4',4''-Dimethoxytrityl Ethers
The removal of trityl-based protecting groups is most commonly achieved under acidic conditions. The mechanism of this cleavage mirrors the reverse of the protection reaction and is highly sensitive to the electronic properties of the trityl group.
The acid-catalyzed detritylation of a trityl ether proceeds via an SN1 mechanism, where the rate-determining step is the formation of the trityl carbocation. researchgate.netresearchgate.net The stability of this cation is therefore the primary factor governing the rate of cleavage. Electron-donating groups like methoxy (B1213986) stabilize the carbocation, making the corresponding ethers more labile (i.e., they are cleaved more rapidly) under acidic conditions. total-synthesis.com
The introduction of a bromine atom has the opposite effect. As an electron-withdrawing group, it destabilizes the carbocation intermediate, thereby increasing the activation energy required for the C-O bond cleavage. nih.gov This renders the 4-Bromo-4',4''-dimethoxytrityl ether significantly more stable to acid than its unsubstituted DMTr counterpart. This enhanced stability is the most important characteristic of the Br-DMTr group, allowing for its selective retention while other more acid-labile groups are removed.
Table 3: Relative Rates of Acid-Catalyzed Detritylation for Substituted Trityl Ethers
| Protecting Group | Substituents | Relative Stability to Acid | Relative Rate of Cleavage |
|---|---|---|---|
| Trityl (Tr) | None | High | 1 |
| Monomethoxytrityl (MMT) | 1 x -OCH₃ | Moderate | ~10 |
| Dimethoxytrityl (DMT) | 2 x -OCH₃ | Low | ~100 |
| 4-Bromo-DMTr | 2 x -OCH₃, 1 x -Br | Moderate-High | < 100 (Slower than DMT) |
Note: Relative rates are approximate and depend on specific acid conditions and substrate. The rate for 4-Bromo-DMTr is qualitatively slower than DMT due to the electron-withdrawing nature of bromine.
The mechanistic pathway for the acid-catalyzed cleavage of 4-Bromo-DMTr ethers is a well-understood SN1 process. wikipedia.orglibretexts.org
Protonation: The reaction is initiated by the protonation of the ether oxygen atom by an acid catalyst, converting the alkoxy group into a good leaving group (an alcohol). researchgate.netresearchgate.net
Heterolysis: The protonated ether undergoes heterolytic cleavage of the carbon-oxygen bond. This is typically the rate-determining step and results in the formation of the free alcohol and the tertiary 4-Bromo-4',4''-dimethoxytrityl carbocation.
Carbocation Quenching: The highly colored and relatively stable carbocation can be quenched by a nucleophile in the medium (often water or a scavenger species) to form the corresponding trityl alcohol.
The stability imparted by the delocalization of the positive charge over the three phenyl rings heavily favors this unimolecular pathway over a bimolecular SN2 mechanism. total-synthesis.com The bromine substituent does not alter this fundamental pathway but slows it down by making the key carbocation intermediate less stable.
The enhanced acid stability of the 4-Bromo-DMTr group makes it a valuable tool for orthogonal deprotection strategies in syntheses requiring multiple protecting groups. thieme-connect.de Orthogonality refers to the ability to remove one protecting group under a specific set of conditions without affecting others.
Orthogonality with Acid-Labile Groups: A key strategy involves using the Br-DMTr group in conjunction with more acid-labile trityl ethers like MMT or DMTr. By carefully controlling the acidity (e.g., using dilute dichloroacetic or trichloroacetic acid), it is possible to selectively cleave a DMTr group while leaving the more stable Br-DMTr group intact. sigmaaldrich.com
Orthogonality with Other Classes of Protecting Groups: The Br-DMTr group is orthogonal to several other common classes of protecting groups:
Base-Labile Groups: It is completely stable to basic conditions used to remove acyl groups like acetyl (Ac) or benzoyl (Bz).
Fluoride-Labile Groups: It is unaffected by fluoride (B91410) reagents (e.g., TBAF) used to cleave silyl (B83357) ethers such as TBDMS or TBDPS. lookchem.com
Hydrogenolysis: It is stable to the conditions of catalytic hydrogenolysis (e.g., H₂, Pd/C) used to remove benzyl (B1604629) (Bn) ethers. numberanalytics.com
Non-Acidic Cleavage Methods: The development of alternative cleavage methods provides further orthogonal options. For instance, visible-light photocatalytic methods can cleave trityl ethers under neutral conditions, offering a completely different deprotection pathway that is compatible with acid-labile functionalities. organic-chemistry.org
This ability to be selectively retained or removed allows for greater flexibility in the design of complex synthetic routes, particularly for molecules like oligonucleotides and oligosaccharides.
Computational Chemistry and Spectroscopic Probes for Understanding Trityl Ether Stability and Reactivity
The stability of the trityl ether bond and the reactivity of the corresponding trityl cation are of paramount importance in the application of 4-Bromo-4',4''-dimethoxytrityl alcohol as a protecting group. Computational chemistry and various spectroscopic techniques serve as powerful tools to probe these aspects at a molecular level, providing insights into reaction mechanisms and kinetics.
Computational Chemistry Approaches
Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure, stability, and reactivity of organic molecules, including trityl ethers and their corresponding carbocations. mdpi.comnih.gov These studies can elucidate the impact of substituents on the triphenylmethyl framework.
One of the key parameters that can be calculated using DFT is the bond dissociation energy (BDE) of the C-O bond in the trityl ether. ubbcluj.ro A lower BDE generally correlates with a more labile protecting group, as less energy is required to cleave the bond. The BDE is influenced by the stability of the resulting trityl cation; substituents that stabilize the cation will lower the BDE of the corresponding ether.
| Substituent Effect | Influence on Trityl Cation Stability | Predicted Impact on C-O Bond Dissociation Energy (BDE) |
|---|---|---|
| 4',4''-Dimethoxy (Electron-Donating) | Stabilizing | Lowering |
| 4-Bromo (Electron-Withdrawing) | Destabilizing | Increasing |
Spectroscopic Probes for Reactivity
Spectroscopic methods offer real-time monitoring of the formation and reaction of the trityl cation, providing valuable kinetic and mechanistic data.
| Trityl Cation | Key Substituents | Reported λmax (nm) | Predicted λmax (nm) for 4-Bromo-4',4''-dimethoxytrityl Cation |
|---|---|---|---|
| Triphenylmethyl | None | ~410, 435 rsc.org | Slightly blue-shifted from DMT cation (~490-500 nm) |
| Dimethoxytrityl (DMT) | 4,4'-Dimethoxy | ~500 wiley-vch.de |
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for characterizing the structure of the protected substrate and for studying the kinetics of deprotection. In ¹H NMR spectra, the aromatic protons of the trityl group typically appear as a complex multiplet in the region of 7.0-7.5 ppm. The methoxy groups of the 4-Bromo-4',4''-dimethoxytrityl group would give rise to a sharp singlet around 3.7-3.8 ppm. Upon formation of the trityl ether, the chemical shifts of the protons on the protected alcohol moiety are also affected. In ¹³C NMR, the central quaternary carbon of the trityl group is highly deshielded and its chemical shift is sensitive to the electronic environment. hud.ac.uk The introduction of a bromine atom is expected to influence the chemical shifts of the aromatic protons and carbons on the substituted ring due to its electronegativity and anisotropic effects. rsc.org
| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Anticipated Effect of 4-Bromo Substituent |
|---|---|---|---|
| Aromatic Protons (Trityl) | 7.0 - 7.5 | 125 - 145 | Downfield shift for protons ortho to Bromine |
| Methoxy Protons | ~3.7 - 3.8 | ~55 | Minimal |
| Central Trityl Carbon | - | ~86 (in DMT-ether) rsc.org | Slight shift depending on electronic effects |
Fluorescence Spectroscopy: While the trityl group itself is not typically fluorescent, fluorescence spectroscopy can be employed as an indirect probe of trityl ether stability and reactivity through fluorescence quenching studies. A fluorescent molecule can be incorporated into the system, and its fluorescence intensity can be monitored during the deprotection reaction. The appearance of the colored trityl cation can act as a quencher for the fluorophore, leading to a decrease in fluorescence intensity. The rate of fluorescence quenching can then be correlated with the rate of deprotection, providing kinetic information about the reaction.
Applications of 4 Bromo 4 ,4 Dimethoxytrityl Alcohol in Advanced Organic Synthesis
Role in Oligonucleotide and Nucleic Acid Analog Synthesis
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and molecular biology. This process relies on the sequential addition of nucleotide building blocks, a feat made possible by a sophisticated strategy of protecting and deprotecting various functional groups. The bromo-DMT group, derived from its corresponding alcohol, plays a pivotal role in this strategy, offering both the essential protective function of the standard DMT group and unique potential for post-synthetic modification.
5'-Hydroxyl Protection Strategies in Phosphoramidite Chemistry
The predominant method for chemical DNA and RNA synthesis is phosphoramidite chemistry, which proceeds by building the oligonucleotide chain in the 3' to 5' direction. sigmaaldrich.com A critical requirement of this method is the use of a temporary protecting group on the 5'-hydroxyl of the incoming nucleoside phosphoramidite and the growing oligonucleotide chain. twistbioscience.comjournalirjpac.com The 4,4'-dimethoxytrityl (DMT) group is the standard choice for this role due to its key features:
Selective Introduction: It reacts selectively with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group of a nucleoside. journalirjpac.com
Stability: It is stable to the basic and neutral conditions used during the coupling, capping, and oxidation steps of the synthesis cycle. eurofinsgenomics.com
Facile Cleavage: It is rapidly removed under mild acidic conditions (detritylation), typically with trichloroacetic or dichloroacetic acid, to liberate the 5'-hydroxyl for the next coupling reaction. sigmaaldrich.comeurofinsgenomics.com
Reaction Monitoring: The cleaved dimethoxytrityl cation is intensely colored, allowing for real-time spectrophotometric monitoring of the coupling efficiency at each step. sigmaaldrich.com
The 4-bromo-DMT group functions analogously to the standard DMT group in this protective capacity. The introduction of an electron-withdrawing bromine atom is expected to slightly alter the acid lability of the group. This modification can be leveraged to fine-tune the deprotection kinetics, potentially offering greater stability or requiring slightly altered acidic conditions for removal compared to the parent DMT group.
| Feature | Standard DMT Group | 4-Bromo-DMT Group |
| Function | Temporary protection of 5'-hydroxyl | Temporary protection of 5'-hydroxyl |
| Attachment | Reaction of DMT-Cl with 5'-OH of nucleoside acs.org | Reaction of Bromo-DMT-Cl with 5'-OH of nucleoside |
| Removal | Mild acidic conditions (e.g., 3% TCA/DCA) sigmaaldrich.comeurofinsgenomics.com | Mild acidic conditions (lability may be slightly altered) |
| Monitoring | Forms a colored cation for yield assessment sigmaaldrich.com | Forms a colored cation for yield assessment |
| Key Advantage | Well-established, reliable, easily cleaved | Retains protective function with added potential for post-synthetic functionalization |
Integration into Solid-Phase Synthesis Protocols for Oligonucleotides
Solid-phase synthesis, where the growing oligonucleotide chain is attached to an insoluble support like controlled pore glass (CPG), has revolutionized the production of synthetic DNA and RNA. atdbio.comnih.gov This methodology allows for the easy removal of excess reagents and byproducts by simple washing, making the process amenable to automation. atdbio.com
The synthesis cycle on a solid support involves four main steps:
Detritylation: Removal of the 5'-DMT (or bromo-DMT) group from the support-bound nucleoside with acid to expose the 5'-hydroxyl group. eurofinsgenomics.comresearchgate.net
Coupling: Activation of a nucleoside phosphoramidite and its subsequent reaction with the free 5'-hydroxyl of the support-bound chain. sigmaaldrich.comresearchgate.net
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. eurofinsgenomics.com
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester. eurofinsgenomics.comresearchgate.net
This cycle is repeated until the desired oligonucleotide sequence is assembled. The use of a bromo-DMT protected phosphoramidite is fully compatible with this automated protocol. It is introduced as part of the final phosphoramidite building block added to the sequence. After the completion of the chain assembly, the terminal bromo-DMT group can either be removed under standard acidic conditions or left on for purification and subsequent functionalization.
Synthesis of Modified Oligonucleotides Incorporating Brominated Protecting Groups for Subsequent Functionalization
The most significant advantage of using 4-bromo-4',4''-dimethoxytrityl alcohol is the introduction of a chemically addressable handle at the 5'-terminus of the oligonucleotide. The carbon-bromine bond on the aromatic ring serves as a versatile precursor for a variety of post-synthetic modifications, a strategy that is central to creating functionalized oligonucleotides for diagnostics, therapeutics, and nanotechnology. researchgate.netnih.gov
Once the oligonucleotide is synthesized and cleaved from the solid support, with the terminal bromo-DMT group still attached, it can be subjected to various transition-metal-catalyzed cross-coupling reactions. This approach allows for the covalent attachment of a wide array of molecules that would not be stable under the conditions of oligonucleotide synthesis. researchgate.netnih.gov
Examples of Post-Synthetic Modifications via the Bromo-DMT Group:
| Reaction Type | Reagent | Attached Moiety | Application |
| Suzuki Coupling | Arylboronic acid | Biaryl systems, fluorescent probes (e.g., pyrene) | Labeling, diagnostics |
| Sonogashira Coupling | Terminal alkyne | Alkynyl groups, linkers for click chemistry | Bioconjugation, attachment of peptides/dyes |
| Heck Coupling | Alkene | Substituted alkenes | Introduction of complex side chains |
| Buchwald-Hartwig Amination | Amine | Arylamines | Attachment of ligands, modifying solubility |
| Stille Coupling | Organostannane | Various organic groups | Versatile functionalization |
This strategy provides a powerful platform for creating bespoke oligonucleotides with tailored properties, a task that is difficult to achieve by incorporating modified phosphoramidites directly during synthesis.
Application in Complex Carbohydrate Synthesis
The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge due to the presence of multiple hydroxyl groups with similar reactivity on a single sugar unit. researchgate.net Strategic protection and deprotection of these hydroxyls are essential for achieving regioselectivity and constructing specific glycosidic linkages. nih.gov this compound provides a valuable tool for these intricate synthetic pathways.
Regioselective Protection of Polyhydroxyl Compounds and Sugar-Based Diols
Similar to its role in nucleoside chemistry, the bromo-DMT group is an excellent choice for the regioselective protection of primary alcohols in polyhydroxyl compounds like carbohydrates. researchgate.net Due to its significant steric bulk, the tritylation reaction using bromo-DMT chloride (generated from the alcohol) proceeds preferentially at the least hindered primary hydroxyl group (e.g., the 6-OH position of a hexopyranose) over the more hindered secondary hydroxyls. researchgate.netlookchem.com
This regioselectivity allows chemists to isolate a single hydroxyl group for further modification, such as glycosylation or functional group installation, while the other positions remain masked. nih.gov Catalysts such as copper(II) nitrate or Amberlyst-15 have been shown to facilitate the highly selective tritylation of sugar-based diols using the parent DMT-alcohol, a methodology directly applicable to its brominated analog. researchgate.netlookchem.com
Synthesis of Biologically Relevant Glycosylated Structures
The construction of biologically active molecules such as glycoconjugates, glycolipids, and glycoproteins often requires the assembly of oligosaccharide chains and their attachment to other molecular scaffolds. nih.govnih.gov The dual-function nature of the bromo-DMT group is particularly advantageous in this context.
First, it serves as a regioselective protecting group, enabling the controlled synthesis of a desired carbohydrate building block. After it has fulfilled its protective role and the carbohydrate structure has been elaborated, the bromine atom on the trityl group can be used as a synthetic handle. This allows for the late-stage introduction of other molecules. For instance, a lipid tail could be attached via a cross-coupling reaction to synthesize a glycolipid, or the carbohydrate could be linked to a peptide or a fluorescent tag. This strategy of post-synthetic modification avoids exposing sensitive functionalities to the often harsh conditions of carbohydrate synthesis and glycosylation reactions. manchester.ac.uk
Utilization in Peptide and Peptidomimetic Synthesis
In the realm of peptide and peptidomimetic synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and structure. The 4-bromo-4',4''-dimethoxytrityl group offers distinct advantages in orthogonal protection schemes, enabling the selective modification of complex, multi-functional biomolecules.
Orthogonal protecting groups are essential tools in the synthesis of intricate biomolecules as they allow for the deprotection of one functional group without affecting others. This selectivity is crucial for the stepwise construction and modification of peptides and peptidomimetics. The 4-bromo-4',4''-dimethoxytrityl group can be integrated into such strategies, where its removal under specific acidic conditions does not interfere with base-labile or other acid-labile protecting groups that require different deprotection reagents.
For instance, in the solid-phase synthesis of a modified peptide, a strategic combination of protecting groups might be employed. The well-established Fmoc/tBu strategy, which utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and the acid-labile tert-butyl (tBu) group for side-chain protection, represents a foundational orthogonal approach. The introduction of a 4-bromo-4',4''-dimethoxytrityl protected moiety would add another layer of orthogonality, allowing for specific deprotection and subsequent modification at that site.
| Protecting Group | Cleavage Condition | Stability |
| Fmoc | Base (e.g., Piperidine) | Stable to acid |
| tBu | Strong Acid (e.g., TFA) | Stable to base |
| Alloc | Pd(0) catalyst | Stable to acid and base |
| ivDde | Hydrazine | Stable to acid and piperidine |
| 4-Bromo-DMTr | Mild Acid (e.g., DCA) | Stable to base and stronger acids |
This table illustrates a potential orthogonal protection scheme where 4-Bromo-DMTr could be selectively removed.
While direct literature examples detailing the extensive use of this compound in complex orthogonal schemes for multifunctional biomolecules are not prevalent, the principles of protecting group chemistry suggest its utility in scenarios requiring multi-layered selective deprotection.
Design and Synthesis of Functionalized Bioconjugates and Molecular Probes
The presence of the bromine atom on the dimethoxytrityl group provides a key functional handle for the post-synthetic derivatization of biomolecules. This feature is particularly valuable in the design and synthesis of bioconjugates and molecular probes, where precise modification with reporter groups or other functionalities is required.
The bromine atom on the aromatic ring of the 4-bromo-4',4''-dimethoxytrityl group can serve as a reactive site for various cross-coupling reactions, enabling the attachment of a wide array of functionalities post-synthesis. This approach is advantageous as it allows for the introduction of sensitive moieties after the often harsh conditions of solid-phase synthesis are complete.
One of the most powerful sets of reactions for bioconjugation is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While the aryl bromide itself does not directly participate in the most common form of click chemistry, it can be converted to an azide or an alkyne. More directly, palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, can be employed to attach molecules containing alkyne or boronic acid functionalities, respectively. These can then be used in subsequent click reactions.
For example, a peptide synthesized with a 4-bromo-DMTr protected amino acid could be deprotected and then subjected to a Sonogashira coupling with an alkyne-containing fluorescent dye. This fluorescently tagged peptide could then be used for affinity tagging or as a molecular probe.
| Coupling Reaction | Reactants | Catalyst | Application |
| Sonogashira Coupling | Aryl Bromide, Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Attachment of alkynes for click chemistry, direct conjugation |
| Suzuki Coupling | Aryl Bromide, Boronic Acid/Ester | Pd catalyst, Base | Formation of C-C bonds for linker attachment or probe synthesis |
This table outlines potential post-synthetic modifications utilizing the bromine moiety.
The ability to perform these modifications on the protecting group, which is later cleaved, or on a permanently incorporated bromo-functionalized building block, offers flexibility in the design of bioconjugates.
The 4-bromo-4',4''-dimethoxytrityl group can also serve as a precursor for the synthesis of advanced analytical tools, including fluorescent and radiolabeled tracers. The aryl bromide functionality is a common starting point for the introduction of both fluorophores and radioisotopes.
Fluorescent Tracers: The synthesis of fluorescent probes often involves the strategic modification of a core fluorophore structure. The bromine atom on the 4-bromo-DMTr group can be used as a point of attachment for a fluorophore or a component of a fluorophore system. For instance, through a Suzuki coupling, a boronic acid derivative of a fluorophore could be attached to the trityl group. This would allow for the introduction of a fluorescent label at a specific site in a biomolecule.
Radiolabeled Tracers: In the field of nuclear medicine and biomedical research, radiolabeled molecules are indispensable for imaging techniques like Positron Emission Tomography (PET). Aryl bromides are valuable precursors for the introduction of radioisotopes such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C). While direct radiofluorination of non-activated aryl bromides is challenging, they can be converted to more reactive precursors like stannanes or boronic esters for subsequent radiolabeling. This would enable the site-specific introduction of a positron-emitting radionuclide, transforming the biomolecule into a PET tracer.
| Analytical Tool | Precursor Functionality | Potential Isotope/Tag |
| Fluorescent Tracer | Aryl Bromide | Attachment point for fluorophore via cross-coupling |
| Radiolabeled Tracer | Aryl Bromide | Precursor for ¹⁸F or ¹¹C labeling |
This table summarizes the potential of the bromo-moiety in creating analytical tools.
The use of this compound as a protecting group that also serves as a latent precursor for a fluorescent or radiolabeled tag represents a sophisticated and efficient approach to the synthesis of advanced molecular probes for biological and medical applications.
Environmental and Sustainability Aspects in the Application of Trityl Protecting Groups
Methodologies for Recovery and Regeneration of Trityl Moieties
The acidic cleavage of the 4-Bromo-4',4''-Dimethoxytrityl (Br-DMTr) group from a substrate results in the formation of the Br-DMTr cation. In traditional synthetic workflows, this cation is often treated as waste. However, from a sustainability and economic standpoint, the recovery and regeneration of this valuable moiety are highly desirable.
The recovery process typically involves the capture of the brightly colored trityl cation from the acidic cleavage solution. wikipedia.org In oligonucleotide synthesis, for instance, the 4,4'-dimethoxytrityl (DMT) group, a close analog of Br-DMTr, is discarded as waste along with significant volumes of dichloromethane. researchgate.net A straightforward process has been developed for the complete capture and recovery of the DMT group, which can be adapted for its brominated counterpart. researchgate.net
Regeneration of the trityl moiety involves converting the recovered cation back into a form that can be reused for protection, such as the corresponding alcohol or halide. A patented method for recycling resin-bound triarylmethyl cations involves treatment with a dilute base, such as aqueous sodium hydroxide (B78521) in methanol, to convert the cation to the triarylmethyl alcohol. google.com The alcohol can then be washed and treated with a halogenating agent like acetyl chloride to regenerate the triarylmethyl halide, which is ready for reuse in synthesis. google.com
The optimization of trityl group recovery and reuse is a key objective in both industrial manufacturing and academic research to enhance the sustainability of synthetic processes. In an industrial setting, the focus is on developing robust, scalable, and cost-effective recovery and regeneration protocols. This includes minimizing the use of additional reagents and solvents in the recovery process and ensuring the high purity of the regenerated protecting group to avoid introducing impurities in subsequent synthetic batches.
In academic settings, research is often directed towards developing novel and more efficient methods for trityl group recycling. This can involve exploring different reagents for regeneration, optimizing reaction conditions to maximize recovery yields, and developing analytical methods to assess the purity and efficacy of the recycled protecting group.
The following interactive table summarizes a typical process for the recovery and regeneration of a dimethoxytrityl moiety, which is analogous to the process for 4-Bromo-4',4''-Dimethoxytrityl alcohol.
| Step | Description | Reagents and Solvents | Key Considerations |
|---|---|---|---|
| 1. Cleavage and Collection | The trityl-protected compound is treated with acid to cleave the protecting group, forming the trityl cation. The acidic solution containing the cation is collected. | - Acid (e.g., Dichloroacetic acid, Trifluoroacetic acid)
| - Efficient collection of the cleavage solution is crucial to maximize recovery. |
| 2. Neutralization and Conversion to Alcohol | The acidic solution containing the trityl cation is neutralized with a base to convert the cation into the corresponding trityl alcohol. | - Base (e.g., Sodium hydroxide, Ammonium (B1175870) hydroxide)
| - Careful control of pH is necessary to ensure complete conversion without side reactions. |
| 3. Extraction and Purification | The trityl alcohol is extracted from the aqueous solution using an organic solvent and purified to remove any residual reagents or byproducts. | - Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
| - Purity of the recovered alcohol is critical for its successful reuse. |
| 4. Regeneration to Trityl Halide (Optional) | The purified trityl alcohol is reacted with a halogenating agent to convert it back to the trityl halide, which is often the reagent used for protection. | - Halogenating agent (e.g., Acetyl chloride, Thionyl chloride)
| - The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the halide. |
Adherence to Green Chemistry Principles in Trityl-Based Synthetic Methodologies
The twelve principles of green chemistry offer a comprehensive guide for making chemical processes more environmentally sustainable. rsc.org In the context of syntheses involving trityl protecting groups, several of these principles are particularly relevant, including waste prevention, the use of safer solvents, and the reduction of derivatives.
One of the most significant environmental impacts of syntheses utilizing trityl groups, especially in solid-phase synthesis, is the large volume of solvent waste generated. nih.gov Dichloromethane (DCM), a commonly used solvent for the cleavage of trityl groups, is a hazardous solvent that poses environmental and health risks. rsc.org Consequently, a major focus of green chemistry efforts in this area has been the replacement of DCM with more benign alternatives.
Recent studies have identified several greener solvents that can effectively replace DCM for the cleavage of protected peptides from trityl-based resins. rsc.org These include anisole (B1667542), 1,3-dimethoxybenzene, p-xylene (B151628), and toluene. rsc.orgd-nb.inforesearchgate.net These solvents, when used with a small percentage of trifluoroacetic acid (TFA), have shown comparable or even superior performance to DCM in terms of cleavage efficiency and product purity. rsc.orgd-nb.info The higher boiling points of some of these alternative solvents can also be advantageous, reducing the risk of premature removal of other acid-labile protecting groups. rsc.org
In addition to solvent replacement, waste stream minimization is a critical strategy for improving the sustainability of trityl-based syntheses. In solid-phase oligonucleotide synthesis, a significant portion of the solvent waste comes from the extensive washing steps performed after each reaction in the synthesis cycle. rsc.org Research has shown that it is possible to significantly reduce the amount of wash solvent used, or even omit certain washing steps altogether, without compromising the quality of the final product. rsc.org For example, a more sustainable protocol that eliminates column-washing after the coupling and sulfurization steps can lead to an approximate 70% reduction in wash solvent use for a typical oligonucleotide synthesis. rsc.org
These strategies not only reduce the volume of hazardous waste generated but also lead to a decrease in the Process Mass Intensity (PMI), a key metric in green chemistry that measures the total mass of materials used to produce a certain mass of product. rsc.org
The following interactive table provides a comparison of different solvents used for the cleavage of trityl groups and summarizes key waste minimization strategies.
| Strategy | Description | Examples | Benefits |
|---|---|---|---|
| Solvent Replacement for Cleavage | Replacement of Dichloromethane (DCM) with less hazardous solvents. | - Anisole
| - Reduced toxicity and environmental impact.
|
| - p-Xylene
| - Greener alternatives to DCM with good cleavage efficiency. d-nb.info | ||
| Use of benign solvents for cleavage of protected peptides from 2-chlorotrityl chloride resin. | - 2% TFA in anisole
| - Effective cleavage with reduced environmental footprint. rsc.org | |
| Use of greener alternatives for cleavage from Sieber amide resin. | - 2% TFA in p-xylene
| - Outperform DCM in some cases in terms of yield and purity. d-nb.info | |
| Waste Stream Minimization | Omission of washing steps in solid-phase oligonucleotide synthesis. | - Eliminating column-washing after coupling and sulfurization steps. | - Significant reduction in solvent consumption (approx. 70%).
|
| Reduction of reagent volumes. | - Using smaller volumes of capping reagents in oligonucleotide synthesis. | - Reduced waste and potential for decreased impurity formation. rsc.org |
Future Directions and Emerging Research Avenues
Development of Next-Generation Brominated Trityl Protecting Groups with Tailored Reactivity
The substitution pattern on the trityl framework directly influences its stability and reactivity. The presence of the bromo and methoxy (B1213986) groups on 4-Bromo-4',4''-dimethoxytrityl alcohol already provides a specific level of acid lability. Future research is directed towards synthesizing a new generation of brominated trityl protecting groups with finely-tuned reactivity profiles to meet the demands of increasingly complex multi-step syntheses.
Key research efforts in this area include:
Fine-Tuning Acid Lability: By introducing additional electron-donating or electron-withdrawing groups onto the phenyl rings, the stability of the trityl cation intermediate can be modulated. This allows for the creation of a library of brominated trityl protecting groups with a spectrum of acid labilities. Such a library would enable chemists to selectively deprotect one alcohol in the presence of others protected with different trityl groups, enhancing the orthogonality of protection strategies. For instance, the rate of deprotection can be increased by tenfold with the introduction of a p-methoxy group, which stabilizes the intermediary trityl cation. total-synthesis.com
Photolabile Brominated Trityl Groups: An emerging area is the development of photolabile protecting groups (PPGs). acs.org Incorporating photosensitive moieties into the brominated trityl structure would allow for deprotection under specific wavelengths of light, offering a mild and highly selective deprotection method. This approach avoids the use of acidic or basic reagents that could compromise sensitive functional groups elsewhere in the molecule. acs.orgacs.org
Bifunctional Brominated Trityl Groups: Research is also exploring the incorporation of additional functionalities into the trityl framework. nih.govrsc.orgresearchgate.net For example, a brominated trityl group could be functionalized with a fluorescent tag for imaging purposes or a reactive handle for bioconjugation, allowing for simultaneous protection and labeling of biomolecules.
Detailed research findings have shown that the synthesis of novel trityl-type protecting groups can be achieved through straightforward reactions, such as the Grignard reaction between substituted benzophenones and organobromides. acgpubs.org These new protecting groups can then be characterized for their reactivity towards various functional groups like alcohols, amines, and thiols. acgpubs.org
| Protecting Group | Key Feature | Potential Advantage in Next-Generation Design |
|---|---|---|
| 4,4'-Dimethoxytrityl (DMT) | Increased acid lability compared to trityl. rsc.org | Basis for fine-tuning deprotection kinetics. |
| 4-Monomethoxytrityl (MMT) | Intermediate acid lability. rsc.org | Provides an alternative level of orthogonality. |
| Photolabile Trityl Derivatives | Cleavage induced by light. acs.org | Enables traceless and reagent-free deprotection. |
Advanced Applications in Medicinal Chemistry and Chemical Biology
The unique properties of the 4-Bromo-4',4''-dimethoxytrityl group make it a valuable tool in medicinal chemistry and chemical biology, where the precise manipulation of complex biomolecules is paramount.
Emerging applications in these fields include:
Synthesis of Complex Natural Products and Analogues: The tailored reactivity of brominated trityl ethers is crucial for the total synthesis of complex natural products with multiple hydroxyl groups. The ability to selectively protect and deprotect specific alcohols allows for the construction of intricate molecular architectures.
Drug Delivery and Prodrug Strategies: Trityl groups can be employed in prodrug design, where a bioactive molecule is temporarily masked to improve its pharmacokinetic properties. nih.gov A brominated trityl ether could be designed to be cleaved under specific physiological conditions, such as the acidic microenvironment of a tumor, to release the active drug.
Chemical Biology Probes: The hydrophobicity of the trityl group can be exploited in the design of chemical probes to study biological processes. For example, a molecule containing a 4-Bromo-4',4''-dimethoxytrityl ether could be designed to interact with specific cellular membranes or proteins. The trityl group can also be part of a bifunctional linker for applications in bioconjugation and cross-linking. nih.govresearchgate.net The stable trityl radical has also been investigated for its potential as an antioxidant and in the development of MRI contrast agents. ontosight.ai
In the context of peptide and oligonucleotide synthesis, trityl groups like 4,4'-Dimethoxytrityl (DMTr) are already the standard for 5'-O protection in solid-phase synthesis. rsc.org The development of next-generation brominated trityl groups could offer advantages in the synthesis of modified oligonucleotides and peptides for therapeutic and diagnostic applications.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the adoption of flow chemistry and automated synthesis platforms. The properties of this compound and its derivatives are well-suited for these high-throughput technologies.
Flow Chemistry: The protection and deprotection of alcohols with trityl groups can be readily adapted to continuous flow reactors. researchgate.nettandfonline.com Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. The selective deprotection of trityl groups in a microreactor has been shown to inhibit side reactions like acetyl group migration in carbohydrate chemistry. researchgate.nettandfonline.com Trityl group removal is an equilibrium process that can be driven to completion in a continuous flow setup. sigmaaldrich.com
Automated Synthesis: Automated synthesizers are routinely used for the solid-phase synthesis of peptides and oligonucleotides, where trityl protecting groups play a critical role. biotage.comnih.gov The acid-labile nature of the 4-Bromo-4',4''-dimethoxytrityl group is compatible with the automated cleavage protocols used in these systems. The development of new brominated trityl groups with tailored cleavage characteristics would further expand the capabilities of automated synthesis, enabling the production of more complex and diverse molecular libraries. nih.gov High-throughput synthesis and screening of cyclic peptide libraries have been successfully developed, demonstrating the potential for discovering new bioactive compounds. nih.gov
The integration of brominated trityl protecting groups with these automated platforms will accelerate the discovery and development of new molecules with desired properties, from novel therapeutics to advanced materials.
| Compound Name |
|---|
| This compound |
| 4,4'-Dimethoxytrityl |
| 4-Monomethoxytrityl |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-Bromo-4',4''-Dimethoxytrityl Alcohol to achieve high yields?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Maintained between 0–5°C during bromination to minimize side reactions.
- Solvent choice : Tetrahydrofuran (THF) or diethyl ether is preferred for solubility and stability of intermediates.
- Stoichiometry : A 1:1.2 molar ratio of the brominated phenyl derivative to dimethoxybenzophenone ensures complete conversion .
- Purification : Column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) isolates the pure product.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the presence of methoxy (-OCH), bromine substituents, and the trityl alcohol structure.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% recommended for research use).
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (CHBrO, expected [M+H] at m/z 399.04) .
Q. How can researchers prevent degradation of this compound during storage?
- Storage conditions : Store at 0–6°C in amber vials under inert gas (argon or nitrogen) to avoid oxidation and moisture absorption.
- Stability testing : Monitor via periodic HPLC analysis; degradation products (e.g., dimethoxytrityl cation) indicate exposure to light or acidic conditions .
Advanced Research Questions
Q. What mechanistic insights explain the acid-catalyzed equilibrium behavior of this compound in aqueous acetonitrile?
Under acidic conditions (e.g., HCl or HNO), the alcohol undergoes protonation at the hydroxyl group, forming a resonance-stabilized trityl cation. The equilibrium constant () depends on:
- Acid strength : Higher with stronger acids (e.g., HClO > HNO) due to faster proton transfer.
- Temperature : Elevated temperatures shift equilibrium toward the cation, as shown in stopped-flow kinetics studies .
Q. How can computational methods (e.g., DFT or reaction path searches) improve the design of derivatives from this compound?
- Reaction path simulations : Quantum chemical calculations predict energy barriers for bromine displacement or methoxy group functionalization.
- Transition state analysis : Identifies optimal reagents (e.g., nucleophiles for SN reactions) and solvent effects.
- Machine learning : Trains models on existing reaction datasets to propose novel synthetic routes .
Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts during coupling reactions)?
- Stepwise troubleshooting : (i) Verify reactant purity via HPLC/MS. (ii) Analyze reaction intermediates using in-situ IR or F NMR (if fluorinated analogs are used). (iii) Adjust protecting groups (e.g., switch from trityl to silyl ethers) to reduce steric hindrance.
- Case study : Contradictory H NMR signals may arise from rotamers; variable-temperature NMR or NOESY experiments clarify structural assignments .
Q. What strategies enable selective functionalization of the bromine or methoxy groups in this compound for targeted applications?
- Bromine substitution : Use Pd-catalyzed cross-coupling (Suzuki or Heck) to introduce aryl/alkenyl groups.
- Methoxy deprotection : Treat with BBr in dichloromethane (-78°C) to generate free hydroxyls for further esterification or glycosylation.
- Biological applications : Derivatives with fluorinated substituents show enhanced binding to DNA/RNA polymerases in kinetic studies .
Methodological Guidelines
- Experimental design : Use factorial design (e.g., 2 factorial matrix) to optimize solvent, temperature, and catalyst loading .
- Data validation : Cross-reference spectroscopic data with databases (e.g., CAS Common Chemistry) under CC-BY-NC 4.0 licensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
